D-galactose

Overview

Description

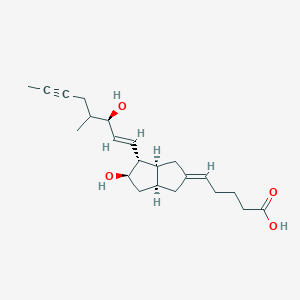

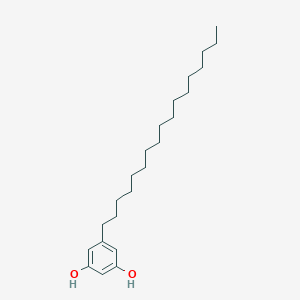

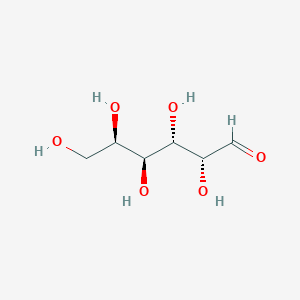

It is a hexose sugar with the molecular formula C6H12O6 and is an important component of various biomolecules, including glycolipids and glycoproteins . This compound is found in many natural sources, such as dairy products, fruits, and vegetables.

Mechanism of Action

Mode of Action

The exact mode of action of Aldehydo-D-galactose is currently unknown. Like other sugars, it may interact with various enzymes, proteins, and receptors in the body, leading to a range of biochemical reactions .

Biochemical Pathways

As a sugar, it may be involved in various metabolic processes, including glycolysis, the pentose phosphate pathway, and other carbohydrate metabolism pathways .

Pharmacokinetics

As a sugar, it is likely to be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver and other tissues, and excreted via the kidneys .

Result of Action

As a sugar, it may provide energy for cellular processes, serve as a building block for larger molecules, and participate in various biochemical reactions .

Action Environment

The action, efficacy, and stability of Aldehydo-D-galactose may be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, high temperatures or extreme pH values could potentially degrade the compound or alter its structure, affecting its activity .

Biochemical Analysis

Biochemical Properties

Aldehydo-D-galactose interacts with various enzymes, proteins, and other biomolecules. It is a key player in the Leloir pathway, a metabolic pathway for the catabolism of D-galactose . This pathway involves several enzymes, including galactose mutarotase, galactokinase, and this compound-1-phosphate uridylyltransferase .

Cellular Effects

Aldehydo-D-galactose has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce senescence in vitro and in vivo, leading to changes in cell function . It influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of aldehydo-D-galactose involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of aldehydo-D-galactose change over time in laboratory settings. Studies have shown that it can cause mitochondrial oxidative damage and subsequent dysfunction in the cochlear ribbon synapses, leading to hearing changes and early-stage presbycusis . Over time, it has been observed to cause an increased production of single and double galactose-occupied glycoforms under glucose-starved fed-batch cultures .

Dosage Effects in Animal Models

The effects of aldehydo-D-galactose vary with different dosages in animal models. For instance, intraperitoneal injections of this compound at certain dosages for specific durations have been shown to induce aging in rats .

Metabolic Pathways

Aldehydo-D-galactose is involved in several metabolic pathways, including the Leloir pathway . It interacts with enzymes such as galactokinase and this compound-1-phosphate uridylyltransferase, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-galactose can be achieved through several methods. One common approach involves the oxidation of this compound using specific oxidizing agents under controlled conditions. For example, this compound can be oxidized using bromine water to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification of this compound from natural sources. This process includes enzymatic hydrolysis of lactose to produce this compound, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

D-galactose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-galacturonic acid.

Reduction: It can be reduced to form D-galactitol.

Substitution: It can undergo substitution reactions to form derivatives such as glycosides.

Common Reagents and Conditions

Oxidation: Bromine water or nitric acid can be used as oxidizing agents.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

Oxidation: D-galacturonic acid.

Reduction: D-galactitol.

Substitution: Various glycosides and other derivatives.

Scientific Research Applications

D-galactose has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: It plays a role in cell signaling and recognition processes.

Medicine: It is used in the study of metabolic disorders such as galactosemia.

Industry: It is used in the production of food additives and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

D-glucose: Another hexose sugar with a similar structure but different stereochemistry.

D-mannose: A hexose sugar that differs in the arrangement of hydroxyl groups.

D-fructose: A ketohexose with a different functional group arrangement.

Uniqueness

D-galactose is unique due to its specific stereochemistry, which influences its biological functions and interactions. Its role in the synthesis of glycolipids and glycoproteins sets it apart from other hexose sugars .

Properties

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-SVZMEOIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015860 | |

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10257-28-0, 59-23-4 | |

| Record name | D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key reaction that aldehydo-D-galactose can undergo, and what is the structural significance of the product?

A1: Aldehydo-D-galactose readily undergoes condensation reactions with various nucleophiles. For example, it reacts with D-penicillamine (1) to yield two stereoisomers: 5,5-dimethyl-2(R)- and 5,5-dimethyl-2(S)-(D-galacto-1′,2′,3′,4′,5′-pentaacetoxypentyl)thiazolidine-4(S)-carboxylic acid. [, ] These products are diastereomers, differing in the configuration at the newly formed chiral center (C2 of the thiazolidine ring). This reaction highlights the utility of aldehydo-D-galactose in constructing more complex heterocyclic compounds. [, ]

Q2: Besides condensation reactions, what other synthetic transformations has aldehydo-D-galactose been involved in?

A2: Research indicates that aldehydo-D-galactose heptaacetate can be generated through the acetolysis of guaran, a natural polysaccharide. [] This process demonstrates a route to obtaining aldehydo-D-galactose derivatives from readily available biopolymers, opening up possibilities for its use as a chiral building block.

Q3: Are there specific analytical techniques used to characterize aldehydo-D-galactose derivatives?

A3: Yes, researchers often employ Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry to elucidate the structure of compounds derived from aldehydo-D-galactose. For instance, the structures of the thiazolidine carboxylic acid derivatives obtained from the reaction of aldehydo-D-galactose with D-penicillamine were confirmed using 1H-NMR and mass spectrometry data. [, ]

Q4: Has aldehydo-D-galactose been investigated in the context of carbohydrate oxidation mechanisms?

A4: While not directly addressed in the provided abstracts, research exists on the behavior of aldehydo-D-galactose under alkaline conditions related to carbohydrate oxidation mechanisms. [] Understanding these mechanisms is crucial for comprehending the stability and reactivity of aldehydo-D-galactose in various chemical environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.